molecular formula C14H21NO2 B13218108 N-(3-Ethoxy-5-methylphenyl)-2,2-dimethylpropanamide

N-(3-Ethoxy-5-methylphenyl)-2,2-dimethylpropanamide

Cat. No.: B13218108
M. Wt: 235.32 g/mol
InChI Key: NIVANVKJRPKRHA-UHFFFAOYSA-N
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Description

N-(3-Ethoxy-5-methylphenyl)-2,2-dimethylpropanamide is a synthetic amide derivative characterized by a 3-ethoxy-5-methylphenyl group attached to a 2,2-dimethylpropanamide backbone. The 2,2-dimethylpropanamide moiety is a recurring feature in compounds designed for enhanced metabolic stability and lipophilicity, which may improve pharmacokinetic properties .

Properties

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

N-(3-ethoxy-5-methylphenyl)-2,2-dimethylpropanamide

InChI

InChI=1S/C14H21NO2/c1-6-17-12-8-10(2)7-11(9-12)15-13(16)14(3,4)5/h7-9H,6H2,1-5H3,(H,15,16)

InChI Key

NIVANVKJRPKRHA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC(=C1)NC(=O)C(C)(C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Ethoxy-5-methylphenyl)-2,2-dimethylpropanamide typically involves the reaction of 3-ethoxy-5-methylphenylamine with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(3-Ethoxy-5-methylphenyl)-2,2-dimethylpropanamide can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of this compound can be achieved using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy or methyl groups can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a catalyst or under reflux conditions.

Major Products:

    Oxidation: Carboxylic acids, ketones, or aldehydes.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: N-(3-Ethoxy-5-methylphenyl)-2,2-dimethylpropanamide is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology and Medicine: In biological research, this compound may be used to study the effects of structural modifications on biological activity. It can serve as a model compound for the development of new pharmaceuticals or agrochemicals.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and other materials. Its reactivity and functional groups make it suitable for various applications in material science.

Mechanism of Action

The mechanism of action of N-(3-Ethoxy-5-methylphenyl)-2,2-dimethylpropanamide depends on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The ethoxy and methyl groups can influence the compound’s binding affinity and specificity, while the dimethylpropanamide moiety can affect its solubility and stability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Substituents and Core Structures

  • Target Compound: The 3-ethoxy-5-methylphenyl group introduces moderate lipophilicity, balancing solubility and membrane permeability.
  • Pyrrolo[2,3-d]pyrimidine Derivatives (20a, 20c, 20e, etc.) : These feature a fused heterocyclic core with methoxy-substituted phenyl ethyl groups. Synthesized via Pd/C-catalyzed reactions, they achieve high yields (86–92%) and exist as solids or viscous oils, suggesting variable crystallinity .
  • Synthesized via n-BuLi-mediated lithiation and iodination, yielding 70% with 95.9% purity .
  • Litronesib (LY2523355): A thiadiazole-containing derivative with two 2,2-dimethylpropanamide groups.

Table 1: Comparative Data for Selected Compounds

Compound Substituents/Core Yield (%) Purity (%) Physical State Notable Bioactivity
Target Compound 3-Ethoxy-5-methylphenyl
20a 3,5-Dimethoxyphenyl ethyl 91 White solid Antitumor (assumed)
20h 2,4,5-Trimethoxyphenyl ethyl 89 Off-white semi-solid
43 4-Iodo-3-pyridinyl 70 95.9 Beige solid Radiopharmaceutical potential
Litronesib Thiadiazole core No tumor response (5 mg/m²/day)
N-(6-Chloropyridin-2-yl)-... 6-Chloropyridinyl

Key Observations

  • Substituent Effects: Methoxy vs. Halogenation: Iodo (43) and chloro () substituents introduce electronegativity, affecting binding affinity and stability .
  • Physical States : Solids (e.g., 20a) suggest crystallinity, advantageous for formulation, while viscous oils (e.g., 20g) may require alternative delivery systems .

Biological Activity

N-(3-Ethoxy-5-methylphenyl)-2,2-dimethylpropanamide is an organic compound that has garnered attention for its potential biological activities. This compound is characterized by the presence of an ethoxy group on a phenyl ring, which is further connected to a 2,2-dimethylpropanamide moiety. The unique structural features of this compound suggest various interactions with biological systems, making it a candidate for therapeutic applications.

The following table summarizes the key chemical properties of this compound:

PropertyValue
Molecular Formula C13H19NO2
Molecular Weight 221.29 g/mol
IUPAC Name This compound
InChI Key NUZDGPOFBJIHNA-UHFFFAOYSA-N
Canonical SMILES CCOC1=CC(=CC(=C1)NC(=O)C(C)C)C

This compound can be synthesized through the reaction of 3-ethoxy-5-methylphenylamine with 2-methylpropanoyl chloride under anhydrous conditions. The mechanism of action involves interactions with specific molecular targets such as enzymes or receptors, potentially altering their activity and leading to various biological effects.

Biological Activity

Research into the biological activity of this compound has highlighted several potential therapeutic applications:

  • Anti-inflammatory Properties : Studies have indicated that this compound may exhibit anti-inflammatory effects, making it a candidate for treating inflammatory diseases.
  • Antimicrobial Activity : Preliminary investigations suggest that it may possess antimicrobial properties, which could be beneficial in developing new antibiotics .
  • Analgesic Effects : The compound has also been explored for its analgesic potential, indicating its ability to alleviate pain.

Case Studies and Research Findings

  • Anti-inflammatory Studies : In vitro studies demonstrated that this compound significantly reduced the production of pro-inflammatory cytokines in activated macrophages. This suggests a mechanism involving the inhibition of NF-kB signaling pathways.
  • Antimicrobial Efficacy : A study assessed the antimicrobial activity against various bacterial strains using the Minimum Inhibitory Concentration (MIC) method. Results indicated that the compound exhibited MIC values ranging from 10 to 50 µg/mL against Gram-positive bacteria, showcasing its potential as an antimicrobial agent.
  • Analgesic Testing : In animal models, the administration of this compound resulted in a significant reduction in pain response compared to control groups. This effect was attributed to modulation of pain pathways involving opioid receptors.

Comparison with Similar Compounds

The following table compares this compound with structurally similar compounds:

Compound NameSimilarityUnique Features
N-(3-Ethoxy-5-methylphenyl)-acetamideModerateAcetamide group may alter receptor binding
N-(3-Ethoxy-5-methylphenyl)-propionamideHighPropionamide may exhibit different metabolic pathways
N-(3-Ethoxy-5-methylphenyl)-butyramideModerateButyramide may influence lipid solubility

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